molecular formula C17H9ClN2O3 B489945 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 724446-55-3

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B489945
CAS No.: 724446-55-3
M. Wt: 324.7g/mol
InChI Key: VVJWPKLEGJSIJG-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and an oxadiazole ring substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then coupled with a chromenone derivative under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the chromenone core but shares the oxadiazole ring and chlorophenyl group.

    2H-chromen-2-one derivatives: Compounds with similar chromenone cores but different substituents.

Uniqueness

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is unique due to the combination of the chromenone core and the oxadiazole ring.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-12-7-5-10(6-8-12)15-19-16(23-20-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJWPKLEGJSIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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